L-Histidine-15N hydrochloride hydrate chemical properties
L-Histidine-15N hydrochloride hydrate chemical properties
An In-depth Technical Guide to L-Histidine-15N Hydrochloride Hydrate (B1144303)
For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. L-Histidine labeled with the heavy nitrogen isotope, ¹⁵N, is a critical reagent for a variety of advanced analytical techniques. This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for L-Histidine-¹⁵N hydrochloride hydrate.
Core Chemical and Physical Properties
L-Histidine-¹⁵N hydrochloride hydrate is a stable, non-radioactive isotopologue of L-Histidine hydrochloride hydrate. The incorporation of ¹⁵N atoms provides a specific probe for nuclear magnetic resonance (NMR) spectroscopy and a mass shift for mass spectrometry (MS), enabling detailed studies of molecular structure, dynamics, and metabolic pathways. It is available in several isotopic labeling patterns, most commonly with ¹⁵N at the alpha-amino position (α-¹⁵N), or at all three nitrogen positions (¹⁵N₃).
Table 1: General Chemical Properties of L-Histidine-¹⁵N Hydrochloride Hydrate Variants
| Property | L-Histidine (α-¹⁵N) HCl H₂O | L-Histidine-¹⁵N₃ HCl H₂O | L-Histidine (Unlabeled) HCl H₂O |
| Molecular Formula | C₆H₉¹⁵N₁N₂O₂·HCl·H₂O | C₆H₉¹⁵N₃O₂·HCl·H₂O[1] | C₆H₁₂ClN₃O₃[2][3] |
| Molecular Weight | ~210.62 g/mol [2][4] | ~212.61 g/mol [1] | ~209.63 g/mol [3][5] |
| CAS Number | Not Assigned (NA)[4][6] | Not Assigned (NA) | 5934-29-2[4][6][7] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N[4][6] | Typically ≥98 atom % ¹⁵N[1] | Not Applicable |
| Chemical Purity | Typically ≥98%[1][4][6] | Typically ≥98%[1] | Varies by grade |
Table 2: Physical and Handling Properties
| Property | Description |
| Appearance | White to off-white crystalline powder or solid.[1][8] |
| Solubility | Soluble in water; very slightly soluble in alcohol.[8][9] |
| Melting Point | Approximately 254 °C (with decomposition).[5][9] |
| Storage | Store at room temperature, protected from light and moisture.[4][6] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[10] |
Key Applications in Research and Development
The unique properties of ¹⁵N-labeled histidine make it a valuable tool in several scientific domains.
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Biomolecular NMR Spectroscopy : L-Histidine-¹⁵N is extensively used for protein NMR.[4] Since the imidazole (B134444) side chain of histidine has a pKa near physiological pH, it frequently participates in enzymatic catalysis, protein-ligand binding, and proton transfer.[11][12] ¹⁵N NMR allows for the direct observation of the protonation state and tautomeric equilibrium (Nδ1-H vs. Nε2-H) of histidine residues, providing critical insights into protein function and mechanism.[11][13][14]
-
Metabolic Studies and Flux Analysis : As an essential amino acid, histidine's metabolic pathways can be traced using ¹⁵N-labeled variants.[15][16] This allows researchers to quantify its uptake, incorporation into proteins, and catabolism in various biological systems.
-
Quantitative Mass Spectrometry : In proteomics and metabolomics, L-Histidine-¹⁵N serves as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[15][16]
Experimental Protocols and Methodologies
The characterization and use of L-Histidine-¹⁵N hydrochloride hydrate involve standard analytical techniques.
Purity and Isotopic Enrichment Analysis
Objective: To confirm the chemical purity and verify the isotopic enrichment of the labeled compound.
Methodology: HPLC and LC-MS
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Sample Preparation: Prepare a standard solution of L-Histidine-¹⁵N hydrochloride hydrate in a suitable solvent, such as deionized water, at a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis (Purity):
-
Column: Use a reverse-phase C18 column or a column suitable for amino acid analysis.
-
Mobile Phase: Employ a gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detection: Monitor the elution profile using a UV detector, typically around 210-220 nm.
-
Quantification: Assess purity by integrating the peak area of the main component relative to any impurities. A purity of >95% is common.[7]
-
-
LC-MS Analysis (Isotopic Enrichment):
-
Inject the sample into an LC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to histidine.
-
Determine the mass shift compared to an unlabeled histidine standard. For the ¹⁵N₃ variant, a mass shift (M+3) is expected.[1]
-
Calculate the isotopic enrichment by comparing the intensities of the ion peaks for the labeled and unlabeled species.
-
Protein Expression for NMR Studies
Objective: To produce a protein with ¹⁵N-labeled histidine residues for structural and functional analysis by NMR.
Methodology:
-
Culture Medium Preparation: Prepare a minimal growth medium for the expression host (e.g., E. coli). The medium should contain all necessary nutrients except for histidine.
-
Supplementation: Add L-Histidine-¹⁵N hydrochloride hydrate to the medium as the sole source of histidine.
-
Cell Culture and Induction: Grow the expression host in the prepared medium. Induce protein expression at the appropriate cell density using an inducing agent (e.g., IPTG).
-
Protein Purification: After expression, harvest the cells, lyse them, and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
NMR Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O), concentrating it to the desired level for NMR analysis.
Visualizations: Workflows and Chemical Principles
Diagrams created with Graphviz are provided to illustrate key experimental and chemical concepts related to ¹⁵N-labeled histidine.
Caption: Workflow for producing a ¹⁵N-histidine labeled protein for NMR analysis.
The imidazole side chain of histidine is central to its function. At neutral pH, it can exist in two neutral tautomeric forms, which are in equilibrium with a protonated (cationic) form. ¹⁵N NMR is a powerful technique to distinguish between these states.[11][17]
Caption: Tautomeric and protonation states of the histidine imidazole side chain.
References
- 1. L-Histidine-15N3 hydrochloride monohydrate ≥98 atom % 15N, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Histidine-15N hydrochloride hydrate|BLD Pharm [bldpharm.com]
- 3. L-histidine, hydrochloride, hydrate [webbook.nist.gov]
- 4. L-Histidine·HCl·HâO (α-¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. guidechem.com [guidechem.com]
- 6. L-Histidine·HCl·HâO (α-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-2245-0.25 [isotope.com]
- 7. L-Histidine Hydrochloride Hydrate (13C6,15N3) [lgcstandards.com]
- 8. himedialabs.com [himedialabs.com]
- 9. L-Histidine Hydrochloride | 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. L-Histidine | 71-00-1 [chemicalbook.com]
- 11. meihonglab.com [meihonglab.com]
- 12. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histidine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
